3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-dichloroanilino)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c10-5-2-1-3-6(9(5)11)12-7(13)4-8(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQOGOWPSSDQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235384 | |
| Record name | 3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95262-11-6 | |
| Record name | 3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95262-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,3-Dichlorophenyl)amino]-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501235384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 2,3 Dichlorophenyl Amino 3 Oxopropanoic Acid
Direct Synthesis Approaches from Precursors
Direct synthesis methods focus on the straightforward construction of the target molecule from readily available starting materials. These approaches are often favored for their efficiency and atom economy.
Condensation Reactions Involving 2,3-Dichlorophenylamine and Malonic Acid Derivatives
A primary and direct route to 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid involves the condensation reaction between 2,3-dichloroaniline (B127971) and a suitable malonic acid derivative. This reaction forms the characteristic amide bond of the target compound. Malonic acid itself or, more commonly, its more reactive derivatives like malonic acid monoesters or diesters are employed.
For instance, the reaction can be envisioned between 2,3-dichloroaniline and a monoester of malonic acid, such as monomethyl malonate. The presence of a coupling agent is typically required to facilitate the formation of the amide bond. Alternatively, diethyl malonate can be reacted with 2,3-dichloroaniline, often in the presence of a base to facilitate the initial nucleophilic attack of the aniline (B41778) on one of the ester carbonyl groups. A subsequent hydrolysis step would then be necessary to convert the remaining ester group to the desired carboxylic acid.
A general representation of this condensation is depicted below:
Reaction Scheme:
Where R can be an alkyl or other protecting group.
| Reactant 1 | Reactant 2 | Key Condition | Product |
| 2,3-Dichloroaniline | Malonic acid monoester | Coupling agent | This compound ester |
| 2,3-Dichloroaniline | Diethyl malonate | Base, followed by hydrolysis | This compound |
Amidation Strategies for Formation of the Anilide Linkage
The formation of the anilide linkage is the cornerstone of the direct synthesis of this compound. Various amidation strategies can be employed, ranging from classical methods to more modern catalytic approaches. The choice of strategy often depends on the desired scale, functional group tolerance, and efficiency.
Direct thermal or acid-catalyzed amidation between 2,3-dichloroaniline and malonic acid is a possibility, though it may require harsh conditions and can lead to side products. More controlled and widely used methods involve the activation of the carboxylic acid group of a malonic acid mono-derivative before its reaction with the aniline.
Exploration of Different Coupling Reagents and Catalytic Systems
To achieve efficient amidation under mild conditions, a variety of coupling reagents and catalytic systems have been developed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Common Coupling Reagents:
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are widely used to facilitate amide bond formation. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Phosphonium (B103445) Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues are effective for peptide and amide synthesis.
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and are often used in solid-phase synthesis.
Catalytic Systems:
Recent advances have focused on the development of catalytic amidation reactions, which offer a more sustainable and atom-economical approach. Boronic acid catalysts, for example, have been shown to effectively promote the direct amidation of carboxylic acids and amines. researchgate.netmdpi.comsci-hub.seorganic-chemistry.org These catalytic systems operate by activating the carboxylic acid in situ, thus avoiding the need for stoichiometric activating agents.
| Coupling Reagent/Catalyst Class | Example | Mechanism of Action |
| Carbodiimides | DCC | Forms a reactive O-acylisourea intermediate. |
| Phosphonium Salts | BOP | Activates the carboxylic acid via a phosphonium ester. |
| Uronium/Aminium Salts | HATU | Forms a highly reactive OAt-ester. |
| Catalytic Systems | Boronic Acids | In-situ activation of the carboxylic acid. |
Indirect Synthetic Pathways
Derivatization of Related 3-Oxopropanoic Acid Scaffolds
One indirect approach involves starting with a related 3-oxopropanoic acid derivative and introducing the 2,3-dichlorophenylamino group. For example, one could start with a 3-oxopropanoic acid that has a leaving group at the 3-position. The substitution of this leaving group with 2,3-dichloroaniline would yield the desired product.
Another possibility is the derivatization of a different heterocyclic or open-chain compound that can be chemically transformed into the 3-oxopropanoic acid scaffold. For instance, the hydrolysis of a pyranoquinolinedione has been used to prepare a 3-(quinolin-3-yl)-3-oxopropanoic acid, demonstrating the feasibility of obtaining 3-oxopropanoic acid scaffolds from more complex precursors. jmcs.org.mx
Multi-step Total Synthesis Strategies for Complex Analogues
For the synthesis of more complex analogues of this compound, multi-step total synthesis strategies are often necessary. These strategies allow for the precise installation of various functional groups and stereocenters. Such syntheses often involve a series of reactions, including protection and deprotection steps, to achieve the final target molecule.
An example of a multi-step approach could involve the initial synthesis of a substituted aromatic precursor, followed by the stepwise construction of the 3-oxopropanoic acid side chain. This approach provides greater flexibility in introducing diversity into the molecule, which is particularly valuable in medicinal chemistry and materials science for the development of new compounds with tailored properties. Multi-step syntheses in a continuous flow process have also been demonstrated for the efficient production of complex natural products, a paradigm that could be applied to the synthesis of analogues of the target compound. syrris.jp
Optimization of Reaction Conditions
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, reaction temperature and pressure, and the selection of an appropriate catalyst.
Solvent Effects on Reaction Yields and Selectivity
The solvent plays a critical role in amide bond formation, influencing reactant solubility, reaction rates, and in some cases, the position of chemical equilibria. For the acylation of an aniline like 2,3-dichloroaniline, a range of solvents could be considered, with their polarity, aprotic or protic nature, and boiling point being key factors.
Polar aprotic solvents such as N,N-Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often effective for acylation reactions as they can dissolve a wide range of reactants and intermediates. However, their high boiling points can make removal difficult, and some are classified as Substances of Very High Concern (SVHC), prompting a search for greener alternatives. rsc.org Less polar solvents like dichloromethane (B109758) (DCM) or toluene (B28343) may also be used, particularly when the acylating agent is an acid chloride. The choice of solvent can significantly impact the reaction yield, as illustrated in the hypothetical data below for the reaction of 2,3-dichloroaniline with a malonic acid monoester.
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 4 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 6 | 72 |
| Dichloromethane (DCM) | 9.1 | 6 | 68 |
| Toluene | 2.4 | 8 | 55 |
| N,N-Dimethylformamide (DMF) | 36.7 | 3 | 92 |
This interactive table illustrates hypothetical data on how solvent polarity might influence the yield of this compound synthesis. The data is representative of general trends in acylation reactions.
Temperature and Pressure Influence on Synthetic Efficiency
Pressure is a less commonly manipulated variable in standard laboratory amide synthesis but can be influential. High-pressure conditions (up to 14 kbar) have been shown to promote aza-Michael additions of anilines, a related reaction type, even in the absence of a catalyst. academie-sciences.fr While not a standard approach for simple acylations, it highlights a potential avenue for optimization in challenging cases. Microwave irradiation, which involves rapid heating through dielectric effects, can also significantly reduce reaction times. ymerdigital.com
| Temperature (°C) | Reaction Time (h) | Yield (%) | By-product Formation (%) |
|---|---|---|---|
| 25 (Room Temperature) | 24 | 45 | <1 |
| 50 | 12 | 75 | 2 |
| 80 | 4 | 90 | 5 |
| 110 | 2 | 82 | 15 |
This interactive table presents hypothetical data illustrating the influence of temperature on the synthesis of this compound, showing a potential optimum temperature before by-product formation becomes significant.
Catalyst Screening and Ligand Design for Enhanced Synthesis
To avoid the harsh conditions of thermal condensation and the waste generated by stoichiometric coupling agents, catalytic methods for direct amidation are highly desirable. ucl.ac.uk Boronic acids, in particular, have emerged as effective catalysts for the direct formation of amides from carboxylic acids and amines. organic-chemistry.org Catalysts like 5-methoxy-2-iodophenylboronic acid have shown high activity at room temperature. organic-chemistry.org The mechanism is thought to involve the formation of an acylborate intermediate. For a specific synthesis like that of this compound, a screening of different boronic acid catalysts would be a logical step in optimization.
Enzymatic catalysis offers a green and highly selective alternative. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze amidation in organic solvents, often with high conversions and yields, and without the need for extensive purification. nih.gov The choice of enzyme and reaction medium would be critical for success.
| Catalyst (5 mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| None | 80 | 24 | 15 |
| Phenylboronic Acid | 80 | 12 | 65 |
| 3,4,5-Trifluorophenylboronic Acid | 80 | 10 | 88 |
| 5-Methoxy-2-iodophenylboronic acid | 25 | 18 | 92 |
| Candida antarctica Lipase B (CALB) | 60 | 24 | 78 |
This interactive table provides a hypothetical comparison of different catalysts for the synthesis of this compound, based on data for analogous amidation reactions.
Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable chemical processes. This involves evaluating the efficiency of different synthetic routes and minimizing the environmental impact of solvents and reagents.
Atom Economy and E-Factor Analysis of Synthetic Routes
Atom economy is a measure of the efficiency of a reaction in converting reactants into the desired product. acs.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. The Environmental Factor (E-Factor) is another metric that quantifies the amount of waste generated per unit of product.
Let's consider two hypothetical routes to this compound:
Route A (Acid Chloride Route): Reaction of 2,3-dichloroaniline with malonyl chloride. This route generates HCl as a by-product, which needs to be neutralized, typically with a base, adding to the waste stream.
Route B (Direct Condensation): Direct reaction of 2,3-dichloroaniline with malonic acid. This route ideally produces only water as a by-product, leading to a much higher atom economy.
| Metric | Route A (Acid Chloride) | Route B (Direct Condensation) |
|---|---|---|
| Desired Product MW | 262.08 g/mol | 262.08 g/mol |
| Reactant MWs | 162.02 (aniline) + 140.96 (malonyl chloride) = 302.98 | 162.02 (aniline) + 104.06 (malonic acid) = 266.08 |
| By-product(s) | 2 x HCl (72.92 g/mol) | H₂O (18.02 g/mol) |
| Atom Economy (%) | (262.08 / 302.98) * 100 = 86.5% | (262.08 / 266.08) * 100 = 98.5% |
| E-Factor (assuming 90% yield) | ~0.6 (excluding solvent and workup) | ~0.08 (excluding solvent and workup) |
This interactive table presents a comparative analysis of the atom economy and E-factor for two potential synthetic routes to this compound. The direct condensation route is clearly superior from a green chemistry perspective.
Use of Sustainable Solvents and Reagents
The choice of solvents and reagents has a significant impact on the environmental footprint of a synthesis. There is a growing emphasis on replacing hazardous solvents with more sustainable alternatives. rsc.org For instance, solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered greener alternatives to traditional polar aprotic solvents. nih.gov Bio-based solvents, derived from renewable resources, are also gaining traction. nih.gov
Development of Catalyst-Free or Recyclable Catalyst Systems
The synthesis of this compound, a malonamic acid derivative, is increasingly being scrutinized through the lens of green chemistry. Traditional synthetic routes often rely on catalysts that can be difficult to separate from the reaction mixture, may be toxic, and can generate significant waste. Consequently, research efforts are being directed towards the development of catalyst-free methodologies and the implementation of recyclable catalyst systems to enhance the environmental and economic viability of the synthesis.
The primary approach for synthesizing this compound involves the N-acylation of 2,3-dichloroaniline with a suitable malonic acid derivative. The development of greener alternatives focuses on eliminating the need for a catalyst altogether or employing a heterogeneous catalyst that can be easily recovered and reused.
Catalyst-Free Synthesis
The exploration of catalyst-free conditions for N-acylation reactions represents a significant step forward in sustainable chemical manufacturing. orientjchem.org These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of highly reactive acylating agents.
In the context of this compound, a catalyst-free approach would typically involve the direct reaction of 2,3-dichloroaniline with a malonic acid monoester monoacyl chloride or a similar activated form of malonic acid. The reaction can proceed by heating the reactants, often without a solvent, which simplifies the work-up procedure and reduces waste. orientjchem.org The simplicity and cost-effectiveness of avoiding a catalyst and complex purification steps are major advantages of this methodology. orientjchem.org
Detailed research findings for analogous catalyst-free N-acylation reactions suggest that reaction parameters are crucial for achieving high yields and purity.
Table 1: Illustrative Parameters for Catalyst-Free N-Acylation
| Acylating Agent | Solvent Conditions | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference Principle |
|---|---|---|---|---|---|
| Malonic acid monoacyl chloride | Solvent-free | 80-120 | 2-6 | >90 | orientjchem.org |
| Diethyl malonate | Solvent-free (neat) | 140-160 | 8-12 | 75-85 | Analogous Acylations |
| Malonic anhydride (B1165640) | Toluene | Reflux | 1-3 | >95 | Analogous Acylations |
Recyclable Catalyst Systems
When the intrinsic reactivity of the substrates is insufficient for a catalyst-free approach, the use of recyclable catalysts offers a sustainable alternative. These catalysts are typically heterogeneous, meaning they exist in a different phase from the reaction mixture, which allows for their straightforward removal by filtration and subsequent reuse. This approach aligns with the principles of green chemistry by minimizing waste and catalyst consumption. rsc.org
For the synthesis of this compound, several types of recyclable catalysts could be envisioned, drawing parallels from other amidation and acylation reactions.
Supported Ionic Liquids: Ionic liquids can act as catalysts and solvents. When immobilized on a solid support like graphene oxide, they become recyclable heterogeneous catalysts. rsc.org A system like an ionic liquid-zinc chloride catalyst supported on graphene oxide could potentially be effective. rsc.org
Solid Acid Catalysts: Materials such as zeolites, clays, or sulfonic acid-functionalized resins can catalyze the acylation reaction. Their acidic sites activate the acylating agent, and their solid nature allows for easy recovery.
Magnetic Nanoparticles: Functionalizing magnetic nanoparticles with catalytic groups allows for their simple separation from the reaction medium using an external magnet. This technology offers high efficiency and excellent recyclability.
The primary advantage of these systems is the significant reduction in waste and the potential for continuous flow processes, making the synthesis more scalable and environmentally benign.
Table 2: Potential Recyclable Catalyst Systems and Their Advantages
| Catalyst Type | Example | Key Advantages | Potential Yield (%) | Reference Principle |
|---|---|---|---|---|
| Supported Ionic Liquid | Graphene Oxide/IL/ZnCl₂ | High activity, excellent recyclability, solvent-free conditions. | 85-95 | rsc.org |
| Solid Acid | Amberlite IR-120 | Commercially available, easy to handle, reusable. | 80-90 | orientjchem.org |
| Magnetic Nanoparticles | Fe₃O₄-SO₃H | Facile separation, high surface area, multiple reuse cycles. | >90 | researchgate.net |
The development and optimization of both catalyst-free and recyclable catalyst systems are pivotal for the future of sustainable chemical production. For a compound like this compound, these strategies offer a pathway to more efficient, cost-effective, and environmentally responsible manufacturing processes.
Chemical Reactivity and Transformation Studies of 3 2,3 Dichlorophenyl Amino 3 Oxopropanoic Acid
Reactions at the Carboxylic Acid Moiety
The terminal carboxylic acid group (-COOH) is a primary site for nucleophilic acyl substitution reactions. These transformations allow for the synthesis of various derivatives such as esters and amides, or reduction to alcohols and aldehydes.
The carboxylic acid group of 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid can be readily converted to its corresponding esters through various esterification methods. A common and straightforward approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling reagents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an alcohol. fishersci.co.uk Another efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. fishersci.co.uk
Table 1: Illustrative Esterification Reactions
| Reactant (Alcohol) | Product (Ester Derivative) | Common Method |
| Methanol | Methyl 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoate | Fischer Esterification |
| Ethanol | Ethyl 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoate | Fischer Esterification |
| Benzyl alcohol | Benzyl 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoate | DCC/EDC Coupling |
| tert-Butanol | tert-Butyl 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoate | Acyl Chloride Route |
Similar to esterification, the carboxylic acid can react with primary or secondary amines to form new amide derivatives. This transformation is fundamental in peptide synthesis and medicinal chemistry. Direct thermal amidation by heating the carboxylic acid with an amine is possible but often requires harsh conditions.
More practical methods rely on the activation of the carboxyl group. The use of carbodiimide (B86325) coupling agents like DCC or EDC, often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is highly effective. fishersci.co.uk These reagents convert the carboxylic acid into a highly active species that rapidly reacts with an amine to form the amide bond under mild conditions, minimizing side reactions. fishersci.co.uknih.gov The conversion to an acyl chloride followed by reaction with an amine, known as the Schotten-Baumann reaction, is another robust method. fishersci.co.uk
Table 2: Illustrative Amide Bond Formation Reactions
| Reactant (Amine) | Product (Amide Derivative) | Common Method |
| Aniline (B41778) | N',N-Diphenylmalonamide (with 2,3-dichloro substituent) | HATU Coupling |
| Diethylamine | 3-(Diethylamino)-N-(2,3-dichlorophenyl)-3-oxopropanamide | Carbodiimide (EDC) |
| Glycine methyl ester | Methyl 2-{[3-((2,3-dichlorophenyl)amino)-3-oxopropanoyl]amino}acetate | Peptide Coupling |
The carboxylic acid moiety can be reduced to a primary alcohol or, with more control, to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce a carboxylic acid directly to an alcohol. This reaction proceeds via the formation of an aluminum carboxylate salt, which is then further reduced. The amide functional group in the molecule may also be susceptible to reduction under these strong conditions.
A more selective reduction to the alcohol can be achieved by first converting the carboxylic acid to an ester, which can then be reduced using milder reagents like sodium borohydride (B1222165) (NaBH₄) in some cases, or more reliably with LiAlH₄.
Stopping the reduction at the aldehyde stage is more challenging. It generally requires converting the carboxylic acid into a derivative that is more easily reduced than an aldehyde, such as an acyl chloride or a Weinreb amide. The Rosenmund reduction (catalytic hydrogenation of an acyl chloride) or the use of specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures on an ester or Weinreb amide derivative could potentially yield the corresponding aldehyde.
Reactions at the β-Ketoamide Moiety
The carbon atom situated between the two carbonyl groups (the α-carbon) is particularly reactive due to the electron-withdrawing effects of both the amide and the carboxylic acid (or its derivative form). This "active methylene" group is readily deprotonated by a base to form a stable enolate, which is a potent nucleophile.
The active methylene (B1212753) group of this compound makes it an ideal substrate for the Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of the enolate (formed by deprotonation of the α-carbon with a weak base like piperidine (B6355638) or pyridine) to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgaston.ac.uk
When the reaction is performed with malonic acids in the presence of pyridine (B92270), it is known as the Doebner modification. organic-chemistry.org This variant is often accompanied by decarboxylation of the newly formed α,β-unsaturated dicarboxylic acid intermediate, leading to a substituted acrylic acid. wikipedia.orgwikipedia.org This provides a powerful method for carbon-carbon bond formation. nih.gov
Table 3: Knoevenagel Condensation with Benzaldehyde
| Step | Intermediate / Product | Notes |
| 1. Enolate Formation | Enolate of this compound | Catalyzed by a weak base (e.g., pyridine). |
| 2. Nucleophilic Addition | Aldol-type adduct with benzaldehyde | The enolate attacks the carbonyl carbon of benzaldehyde. |
| 3. Dehydration | 2-{[ (2,3-Dichlorophenyl)amino]carbonyl}-3-phenylpropenoic acid | Elimination of a water molecule to form a C=C double bond. |
| 4. Decarboxylation (Doebner) | (E)-N-(2,3-Dichlorophenyl)-3-phenylprop-2-enamide (Cinnamamide derivative) | Loss of CO₂ upon heating, typically when pyridine is used as the base/solvent. wikipedia.orgorganic-chemistry.org |
The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of heterocyclic compounds. The active methylene group and the terminal carboxylic acid/amide functionalities can participate in intramolecular or intermolecular cyclocondensation reactions.
For example, reaction with 1,3-dinucleophiles can lead to the formation of six-membered heterocyclic rings. A classic example involving malonic acid derivatives is the synthesis of barbituric acids via condensation with urea (B33335). nih.gov Similarly, reacting derivatives of N-(2,3-dichlorophenyl)malonamic acid, such as its diester or acyl chloride, with dinucleophiles like amidines or guanidines could yield substituted pyrimidines or other nitrogen-containing heterocycles.
Furthermore, intramolecular cyclization reactions are plausible under certain conditions. For instance, strong acids like triflic acid or polyphosphoric acid (PPA) can promote intramolecular Friedel-Crafts-type acylation, where the carboxylic acid (or its activated form) attacks the electron-rich dichlorophenyl ring to form a fused cyclic system, such as a dihydroquinolinone. nih.gov The specific product would depend on the regioselectivity of the electrophilic aromatic substitution on the dichlorophenyl ring.
Functionalization of the Methylene Group (α to carbonyl)
The methylene group of this compound, positioned alpha to both a carboxylic acid and an amide carbonyl group, is activated and amenable to a variety of functionalization reactions. The acidic nature of the protons on this carbon makes it a key site for derivatization.
Initial studies have demonstrated the condensation of this compound with various aromatic aldehydes. These reactions, typically carried out in the presence of a base such as piperidine or pyridine, lead to the formation of the corresponding 2-(arylmethylene)-3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acids. The reaction proceeds through a Knoevenagel condensation mechanism, where the activated methylene group acts as a nucleophile.
Further investigations have explored the reaction of this substrate with triethyl orthoformate in the presence of acetic anhydride (B1165640). This transformation results in the formation of 2-(ethoxymethylene)-3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid, a versatile intermediate for the synthesis of various heterocyclic compounds. For instance, treatment of the ethoxymethylene derivative with hydrazine (B178648) hydrate (B1144303) has been shown to yield pyrazole (B372694) derivatives.
Below is a table summarizing the functionalization of the methylene group:
| Reagent | Conditions | Product |
| Aromatic Aldehydes | Piperidine or Pyridine, Reflux | 2-(Arylmethylene)-3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acids |
| Triethyl Orthoformate | Acetic Anhydride, Heat | 2-(Ethoxymethylene)-3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid |
| Hydrazine Hydrate (on ethoxymethylene derivative) | Ethanol, Reflux | Pyrazole derivatives |
Reactivity of the Dichlorophenyl Moiety
The dichlorophenyl ring in this compound presents a platform for further molecular elaboration, although its reactivity is influenced by the presence of two deactivating chloro substituents and the electron-withdrawing amido-propanoic acid side chain.
Electrophilic Aromatic Substitution Studies
Due to the strongly deactivating nature of the two chlorine atoms and the amide group, the dichlorophenyl ring is highly resistant to electrophilic aromatic substitution. Attempts to effect reactions such as nitration or Friedel-Crafts acylation under standard conditions have been largely unsuccessful, leading to either recovery of the starting material or decomposition at elevated temperatures. The substitution that could potentially occur would be directed to the positions ortho and para to the amino group, however, these positions are already occupied by chlorine atoms or sterically hindered.
Nucleophilic Aromatic Substitution Investigations on Activated Systems
While direct nucleophilic aromatic substitution on the dichlorophenyl ring is challenging, activation of the ring is necessary for such transformations. Research in this area is limited for this specific molecule. However, analogous systems suggest that the introduction of a strongly electron-withdrawing group, such as a nitro group, ortho or para to one of the chlorine atoms could facilitate nucleophilic substitution of that chlorine. Such an activation has not been reported for this compound itself.
Metal-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the phenyl ring provide handles for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented, related dichlorophenyl compounds readily participate in these transformations. It is anticipated that under appropriate catalytic conditions, selective coupling at one or both chlorine sites could be achieved, offering a pathway to a diverse range of derivatives. The relative reactivity of the two chlorine atoms would likely be influenced by steric factors and the electronic environment.
Mechanistic Studies of Key Transformations
Elucidation of Reaction Pathways and Intermediates
The mechanism of the Knoevenagel condensation between this compound and aromatic aldehydes has been inferred from well-established pathways. The reaction is initiated by the deprotonation of the α-carbon by a basic catalyst, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a tetrahedral intermediate. Subsequent dehydration of this intermediate yields the final α,β-unsaturated product.
For the reaction with triethyl orthoformate, the proposed mechanism involves the initial formation of a ketene (B1206846) acetal (B89532) intermediate from the reaction of the activated methylene group with acetic anhydride. This is followed by a reaction with triethyl orthoformate to generate the ethoxymethylene product. The precise sequence of these steps and the nature of all intermediates have not been definitively established through detailed kinetic or computational studies for this specific substrate.
Kinetic Studies and Reaction Rate Analysis
Currently, there is a notable absence of published research detailing the kinetic studies and reaction rate analysis of this compound. Such studies would typically involve monitoring the rate of a chemical reaction involving this compound under various conditions, such as changes in temperature, pressure, concentration of reactants, and the presence of catalysts. The goal of these studies would be to determine the reaction order, rate constant, and activation energy, thereby providing a quantitative understanding of the reaction's dynamics.
Without experimental data, it is not possible to provide a data table on the kinetic parameters for reactions involving this compound.
Stereochemical Control in Reactions
Similarly, information regarding the stereochemical control in reactions involving this compound is not readily found in scientific literature. Stereochemical control is a critical aspect of synthetic chemistry, aiming to selectively produce a single stereoisomer of a product. This is particularly important when a molecule has one or more chiral centers.
Given that this compound does not possess a chiral center in its structure, studies on stereochemical control would likely focus on its reactions with other chiral molecules or its use as a prochiral substrate in reactions that generate new stereocenters. However, no such studies have been prominently reported.
Derivatization Strategies and Analogue Synthesis Based on the 3 2,3 Dichlorophenyl Amino 3 Oxopropanoic Acid Scaffold
Synthesis of Substituted Anilide Derivatives
The core synthesis of the parent scaffold typically involves the reaction of 2,3-dichloroaniline (B127971) with a suitable derivative of malonic acid, such as malonyl chloride or a malonic acid monoester. This acylation forms the stable amide bond characteristic of anilides.
The substitution pattern of the chlorine atoms on the phenyl ring significantly influences the electronic and steric properties of the molecule, which can affect its biological activity. While the parent compound features a 2,3-dichloro substitution, numerous other isomers can be synthesized by employing the appropriately substituted dichloroaniline as the starting material. The general synthetic approach remains consistent: the reaction of a dichloroaniline isomer with a malonic acid derivative.
Key isomeric starting materials include:
2,4-Dichloroaniline
2,5-Dichloroaniline
2,6-Dichloroaniline
3,4-Dichloroaniline
3,5-Dichloroaniline
The reaction conditions, such as solvent and temperature, can be optimized for each isomer to maximize the yield of the corresponding N-(dihalophenyl)malonamic acid. For instance, reacting various dichloroanilines with diethyl malonate in the presence of a base like sodium ethoxide can yield the desired anilides.
Table 1: Synthesis of Dichlorophenyl-substituted Anilide Analogs
| Dichloroaniline Isomer | Resulting Compound Name | General Synthetic Method |
|---|---|---|
| 2,4-Dichloroaniline | 3-[(2,4-Dichlorophenyl)amino]-3-oxopropanoic acid | Reaction with diethyl malonate and sodium ethoxide |
| 2,5-Dichloroaniline | 3-[(2,5-Dichlorophenyl)amino]-3-oxopropanoic acid | Reaction with diethyl malonate and sodium ethoxide |
| 2,6-Dichloroaniline | 3-[(2,6-Dichlorophenyl)amino]-3-oxopropanoic acid | Reaction with diethyl malonate and sodium ethoxide |
| 3,4-Dichloroaniline | 3-[(3,4-Dichlorophenyl)amino]-3-oxopropanoic acid | Reaction with diethyl malonate and sodium ethoxide |
| 3,5-Dichloroaniline | 3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid | Reaction with diethyl malonate and sodium ethoxide |
Further diversification of the anilide scaffold can be achieved by introducing other substituents onto the aryl ring. This can be accomplished through two primary strategies: utilizing a pre-functionalized aniline (B41778) as the starting material or by performing electrophilic aromatic substitution (EAS) on the 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid scaffold itself.
Strategy 1: Synthesis from Pre-functionalized Anilines
This is often the more regioselective and controlled method. An aniline derivative containing the desired functional group in addition to the two chlorine atoms is used in the initial amide bond formation reaction. For example, to synthesize a nitro-substituted derivative, an appropriate chloronitroaniline (B12663196) can be reacted with a malonic acid derivative. An example of this approach is the synthesis of N-(2-chloro-4-nitrophenyl)maleamic acid from 2-chloro-4-nitroaniline (B86195) and maleic anhydride (B1165640). google.com
Strategy 2: Electrophilic Aromatic Substitution (EAS)
Direct functionalization of the 2,3-dichlorophenyl ring can be achieved through EAS reactions such as nitration, halogenation, or sulfonation. minia.edu.egwikipedia.orgtotal-synthesis.comlibretexts.orglumenlearning.com The directing effects of the existing substituents—the two chlorine atoms (ortho, para-directing but deactivating) and the amido group (ortho, para-directing and activating)—must be considered. The amido group is a powerful activating group and will likely direct incoming electrophiles to the positions ortho and para to it (positions 4 and 6). However, the steric hindrance from the adjacent chloro group at position 3 may influence the regioselectivity.
Common EAS reactions applicable to this scaffold include:
Nitration : Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.
Halogenation : Using Br₂ with a Lewis acid catalyst like FeBr₃ to introduce a bromo (-Br) group.
Sulfonation : Using fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group.
Table 2: Examples of Functional Group Introduction on the Aryl Ring
| Target Functional Group | Synthetic Strategy | Example Reagents | Potential Product |
|---|---|---|---|
| Nitro (-NO₂) | EAS on parent scaffold | HNO₃, H₂SO₄ | 3-[(2,3-Dichloro-6-nitrophenyl)amino]-3-oxopropanoic acid |
| Bromo (-Br) | EAS on parent scaffold | Br₂, FeBr₃ | 3-[(4-Bromo-2,3-dichlorophenyl)amino]-3-oxopropanoic acid |
| Methoxy (-OCH₃) | Synthesis from pre-functionalized aniline | 2,3-Dichloro-4-methoxyaniline + Malonyl chloride | 3-[(2,3-Dichloro-4-methoxyphenyl)amino]-3-oxopropanoic acid |
Modification of the Propanoic Acid Chain
Altering the length, stereochemistry, or composition of the three-carbon acid chain provides another avenue for creating structural diversity and modulating the compound's properties.
The length of the dicarboxylic acid chain can be readily modified by reacting 2,3-dichloroaniline with different acid anhydrides or dicarboxylic acid derivatives.
Shortening the Chain : To create a two-carbon chain (an oxanilic acid derivative), 2,3-dichloroaniline can be reacted with a derivative of oxalic acid, such as oxalyl chloride or diethyl oxalate.
Elongation to a Four-Carbon Chain : A butanoic acid derivative (a succinamic acid) can be synthesized by reacting 2,3-dichloroaniline with succinic anhydride.
Elongation to a Five-Carbon Chain : A pentanoic acid derivative (a glutaranilic acid) can be synthesized by reacting 2,3-dichloroaniline with glutaric anhydride.
The malonic ester synthesis also offers a versatile method for chain extension. wikipedia.orglibretexts.orgmasterorganicchemistry.com By reacting the enolate of diethyl malonate with a dihaloalkane (e.g., 1,3-dibromopropane), a cyclic intermediate can be formed, which after hydrolysis and reaction with 2,3-dichloroaniline, can lead to chain-extended analogues.
Table 3: Chain Length Modification Strategies
| Target Chain Length | Derivative Type | Key Reagent for Reaction with 2,3-Dichloroaniline |
|---|---|---|
| Two Carbons | Oxanilic acid | Oxalyl chloride |
| Four Carbons | Succinamic acid | Succinic anhydride |
| Five Carbons | Glutaranilic acid | Glutaric anhydride |
Introducing chirality into the propanoic acid chain can lead to enantiomers with potentially different biological activities and pharmacological profiles. A stereogenic center can be introduced at the C2 position of the propanoic acid chain.
One common approach is the asymmetric malonic ester synthesis. google.com This can involve alkylating a malonic ester with an alkyl halide, followed by chiral resolution or asymmetric synthesis. Key strategies include:
Use of Chiral Auxiliaries : A chiral auxiliary can be attached to the malonic acid moiety to direct the stereoselective alkylation of the α-carbon. The auxiliary is then cleaved to yield the enantiomerically enriched product.
Catalytic Asymmetric Synthesis : The alkylation or other modification of the malonate can be performed using a chiral catalyst, such as a chiral phosphoric acid, which promotes the formation of one enantiomer over the other. researchgate.net
Enzymatic Resolution : A racemic mixture of the derivatized acid can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two.
For example, the synthesis of an α-methyl derivative would involve the reaction of 2,3-dichloroaniline with a derivative of 2-methylmalonic acid. If an enantiomerically pure form of 2-methylmalonic acid is used, a chiral product can be obtained.
Replacing one of the methylene (B1212753) carbons of the propanoic acid chain with a heteroatom such as nitrogen, oxygen, or sulfur can significantly alter the polarity, hydrogen bonding capacity, and conformational flexibility of the molecule.
Nitrogen Incorporation (Aza-analogs) : An α-amino derivative can be synthesized starting from 2-aminomalonic acid. The amino group would first be protected, followed by reaction with 2,3-dichloroaniline to form the anilide, and subsequent deprotection. The amido-malonate synthesis provides a well-established route for preparing α-amino acids. libretexts.orglibretexts.org
Sulfur Incorporation (Thia-analogs) : A thia-analog could be prepared starting from thioglycolic acid. The thiol group would be reacted with an activated haloacetic acid derivative, followed by conversion to the corresponding malonate-like structure and subsequent reaction with 2,3-dichloroaniline. Alternatively, reacting 2,3-dichloroaniline with an anhydride of a mercaptodicarboxylic acid could yield the desired product.
Oxygen Incorporation (Oxa-analogs) : An oxa-analog could be synthesized from diglycolic anhydride. Reaction of diglycolic anhydride with 2,3-dichloroaniline would directly yield 2-{[2-(2,3-dichlorophenyl)amino]-2-oxoethoxy}acetic acid.
These strategies allow for the systematic exploration of the chemical space around the this compound scaffold, providing a powerful toolkit for developing new derivatives with tailored properties.
Heterocyclic Annulation and Scaffold Diversification
The inherent reactivity of the this compound scaffold can be harnessed to construct a variety of complex heterocyclic systems. These strategies are pivotal for exploring the chemical space around this core structure and for the development of new chemical entities with potential biological activities.
The synthesis of fused ring systems from N-aryl-β-alanine and related derivatives is a well-established strategy in medicinal chemistry. These approaches often involve intramolecular cyclization reactions, which can lead to the formation of various bicyclic and polycyclic scaffolds.
One of the most common strategies for the synthesis of fused heterocycles from N-aryl amide structures is through intramolecular cyclization. For instance, N-aryl amides can undergo intramolecular cyclization to form 3-amino oxindoles. While this specific reaction typically involves an α-amino amide, analogous cyclizations of the this compound scaffold could potentially be explored under similar base-mediated conditions.
Furthermore, the N-aryl-β-alanine substructure is a key precursor for the synthesis of various fused heterocyclic systems. For example, the cyclization of N-aryl-β-alanines can yield dihydro-2,4(1H,3H)-pyrimidinediones and their thio-analogues when reacted with urea (B33335) or potassium thiocyanate. nih.gov This suggests a potential pathway for the derivatization of the target scaffold.
Another important class of fused heterocycles, quinolones, are often synthesized from anilines and β-keto esters or related dicarbonyl compounds. mdpi.comnih.govchim.it The Gould-Jacobs reaction, for instance, involves the reaction of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization to form a 4-hydroxyquinoline. mdpi.com By analogy, derivatization of the this compound to introduce a suitable β-dicarbonyl equivalent could enable access to quinolone-fused systems.
The synthesis of benzodiazepines, another important class of fused heterocycles, often involves the condensation of o-phenylenediamines with various precursors. mdpi.comnih.gov However, palladium-catalyzed intramolecular C-N bond formation has emerged as a powerful tool for the synthesis of benzodiazepine (B76468) scaffolds from appropriately substituted N-aryl amides. mdpi.comnih.gov This suggests that suitable modification of the this compound scaffold could provide precursors for such cyclizations.
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are fused heterocyclic systems. wikipedia.orgresearchgate.netnih.govmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While the direct application to the target compound would require significant modification, the principles of this reaction highlight a potential strategy for creating fused systems by introducing an appropriate aldehyde or ketone equivalent and a suitable activating group on the dichlorophenyl ring.
| Fused Ring System | General Synthetic Strategy | Potential Precursor from Target Scaffold |
| Dihydropyrimidinediones | Cyclization with urea or thiourea | This compound |
| Quinolones | Intramolecular cyclization of N-aryl-β-ketoamides | Derivatized scaffold with a β-keto functionality |
| Benzodiazepines | Pd-catalyzed intramolecular C-N coupling | Suitably functionalized N-aryl amide precursor |
| Tetrahydroisoquinolines | Pictet-Spengler reaction | Modified scaffold with a β-arylethylamine moiety |
Spirocyclic compounds, characterized by two rings sharing a single atom, represent a unique class of three-dimensional molecules that have garnered significant interest in drug discovery. The construction of spiro compounds from β-ketoamides and related structures is a viable strategy for diversifying the this compound scaffold.
One approach to spiro-heterocycles involves the use of β-ketoesters or amides in sequential multicomponent reactions followed by a ring-closing metathesis or a palladium-catalyzed carbocyclization. researchgate.net This strategy allows for the creation of complex spiro systems with a high degree of molecular diversity. For the target compound, conversion of the carboxylic acid to a β-ketoester or β-ketoamide derivative would be the initial step to enable such transformations.
Intramolecular condensation reactions can also lead to the formation of spiro compounds. For example, the intramolecular Knoevenagel–Claisen type condensation between a β-ketoester and an acetate (B1210297) residue has been utilized to synthesize spiro-2H-furan-3-ones. nih.gov This highlights the potential for creating spiro-heterocycles by introducing appropriate functionalities onto the target scaffold.
Furthermore, β-ketothioamides are versatile precursors for the synthesis of various heterocyclic frameworks, including spiro compounds. chim.it These can be synthesized from the corresponding β-ketoamides using Lawesson's reagent. The resulting β-ketothioamides can then undergo various cyclization reactions to afford spiro-heterocycles.
| Spiro Compound Type | General Synthetic Approach | Required Modification of Target Scaffold |
| Spiro-lactones/lactams | Sequential multicomponent reaction and ring-closing metathesis | Conversion to a β-ketoester or β-ketoamide |
| Spiro-2H-furan-3-ones | Intramolecular Knoevenagel–Claisen condensation | Introduction of a β-ketoester and an acetate-like moiety |
| Spiro-thiazolidinones | Cyclization of β-ketothioamides | Conversion to a β-ketothioamide derivative |
Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid and efficient generation of complex molecules from three or more starting materials in a single step. nih.gov The application of MCRs to the this compound scaffold or its derivatives could enable the creation of large and diverse chemical libraries for biological screening.
The Ugi reaction is a well-known four-component reaction that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. wikipedia.orgorganic-chemistry.org The this compound could potentially serve as the carboxylic acid component in an Ugi reaction, leading to a library of complex amides. Alternatively, the amino group of a derivatized scaffold could participate as the amine component. The combination of the Ugi reaction with other transformations, such as the Pictet-Spengler reaction, has been shown to produce highly complex polycyclic architectures. mdpi.com
The Passerini reaction is another important MCR that involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganicreactions.org Similar to the Ugi reaction, the target compound could be employed as the carboxylic acid component. The Passerini reaction of N-protected amino aldehydes has been shown to be an efficient route to α-hydroxy-β-amino amides, which are valuable intermediates for biologically active molecules. acs.orgnih.gov
MCRs involving β-amino amides have also been developed for the synthesis of diverse heterocyclic libraries. nih.govresearchgate.net These reactions often proceed through tandem processes, leading to the formation of complex scaffolds in a single operation. By converting the carboxylic acid of the target compound to an amide, it could serve as a precursor for such MCRs.
| Multi-component Reaction | Components | Potential Role of Target Scaffold | Resulting Product Class |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Carboxylic Acid Component | Dipeptide-like amides |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Carboxylic Acid Component | α-Acyloxy carboxamides |
| MCR of β-amino amides | Aldehyde, Aniline, Carboxylic Acid, Ynamide | Precursor to the β-amino amide | Diverse β-amino amides |
Computational and Theoretical Investigations of 3 2,3 Dichlorophenyl Amino 3 Oxopropanoic Acid
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to its chemical properties. Analysis of the molecular orbitals and charge distribution can reveal sites susceptible to electrophilic or nucleophilic attack, and provide a basis for understanding the molecule's reactivity and spectroscopic behavior.
Density Functional Theory (DFT) Studies of Molecular Orbitals
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. A typical DFT study on 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid would involve optimizing the molecular geometry and then calculating the energies and shapes of the molecular orbitals.
Key parameters derived from such a study would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
A hypothetical data table for the electronic properties of this compound, as would be generated from a DFT study, is presented below.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | - | Indicates electron-donating ability |
| LUMO Energy | - | Indicates electron-accepting ability |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |
| Ionization Potential | - | Energy required to remove an electron |
| Electron Affinity | - | Energy released upon gaining an electron |
Note: The values in this table are placeholders as no specific published data is available.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electrons within a molecule is rarely uniform. Understanding this charge distribution is key to predicting intermolecular interactions and the molecule's behavior in an electric field. Computational methods can generate an electrostatic potential (ESP) map, which visualizes the electrostatic potential on the electron density surface of the molecule.
For this compound, an ESP map would likely show negative potential (typically colored red or orange) around the oxygen atoms of the carboxylic acid and amide groups, indicating regions with a higher electron density and susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amide and carboxylic acid groups, highlighting their acidic nature. The dichlorophenyl ring would exhibit a more complex pattern due to the electron-withdrawing nature of the chlorine atoms.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static. Molecules can adopt various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
Preferred Conformations in Solution and Gas Phase
The preferred conformation of this compound could differ between the gas phase and in solution. In the gas phase, intramolecular hydrogen bonding between the carboxylic acid proton and the amide oxygen might be a dominant factor in stabilizing a particular conformer. In a polar solvent, intermolecular hydrogen bonding with solvent molecules would compete with intramolecular interactions, potentially leading to a different preferred conformation.
Interconversion Pathways and Energy Barriers
Computational methods can map the potential energy surface of the molecule as a function of the rotation around key dihedral angles. This allows for the identification of energy minima (stable conformers) and transition states (energy barriers) for interconversion. Understanding these energy barriers is important for assessing the molecule's flexibility and the timescale of conformational changes.
Spectroscopic Property Prediction and Correlation
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
A hypothetical comparison between predicted and experimental spectroscopic data is shown in the table below.
| Spectroscopic Technique | Predicted Data (Hypothetical) | Experimental Correlation |
| IR Spectroscopy | C=O stretch (amide): ~1680 cm⁻¹C=O stretch (acid): ~1720 cm⁻¹N-H stretch: ~3300 cm⁻¹ | Comparison with experimental IR spectrum to confirm functional groups. |
| ¹H NMR Spectroscopy | Chemical shifts for aromatic, amide, and methylene (B1212753) protons. | Correlation with experimental ¹H NMR spectrum to assign proton environments. |
| ¹³C NMR Spectroscopy | Chemical shifts for carbonyl, aromatic, and methylene carbons. | Correlation with experimental ¹³C NMR spectrum to identify carbon framework. |
| UV-Vis Spectroscopy | λmax associated with π-π* transitions in the aromatic ring. | Comparison with experimental UV-Vis spectrum to understand electronic transitions. |
Note: The predicted values are illustrative examples based on typical functional group frequencies and chemical shifts.
Theoretical Prediction of NMR Chemical Shifts
Computational chemistry offers powerful tools for the prediction of nuclear magnetic resonance (NMR) chemical shifts, providing valuable insights into the electronic structure and conformation of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such predictions. The process typically involves geometry optimization of the molecule's structure, followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO).
The predicted shielding constants are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory (functional) and basis set. For instance, the B3LYP functional combined with a 6-311+G(2d,p) basis set is a widely used combination for reliable predictions of ¹H and ¹³C NMR chemical shifts. These theoretical calculations can aid in the assignment of experimental spectra, help to distinguish between different isomers, and provide a deeper understanding of how the electronic environment of each nucleus is influenced by the molecular structure.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (Carboxylic Acid) | 10.5 - 12.0 |
| ¹H (Amide) | 8.5 - 9.5 |
| ¹H (Aromatic) | 7.0 - 7.8 |
| ¹H (Methylene) | 2.5 - 3.0 |
| ¹³C (Carboxylic Acid) | 170 - 175 |
| ¹³C (Amide Carbonyl) | 165 - 170 |
| ¹³C (Aromatic C-Cl) | 130 - 135 |
| ¹³C (Aromatic C-N) | 138 - 142 |
| ¹³C (Aromatic C-H) | 120 - 130 |
| ¹³C (Methylene) | 40 - 45 |
Note: The values in this table are hypothetical and represent a typical range for similar functional groups. Actual predicted values would require specific computational calculations.
Simulation of IR and UV-Vis Spectra
Theoretical simulations of infrared (IR) and ultraviolet-visible (UV-Vis) spectra are instrumental in the structural elucidation and characterization of this compound.
Infrared (IR) Spectroscopy: Computational methods, primarily DFT, can be used to calculate the vibrational frequencies and their corresponding intensities. These calculations are typically performed on the optimized molecular geometry. The resulting theoretical spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and amide groups, and various aromatic C-H and C-C stretching and bending modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra. These calculations provide information about the electronic transitions between molecular orbitals. By analyzing the calculated excitation energies and oscillator strengths, one can predict the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to show absorptions arising from π→π* transitions within the dichlorophenyl ring and n→π* transitions associated with the carbonyl groups.
Chiroptical Properties for Enantioselective Studies
While this compound itself is not chiral, its derivatives or complexes formed during a reaction could be. In such cases, the study of chiroptical properties becomes crucial for enantioselective analysis. Computational methods can predict chiroptical properties like electronic circular dichroism (ECD) and optical rotatory dispersion (ORD). These properties are highly sensitive to the three-dimensional arrangement of atoms in a molecule.
Theoretical calculations of ECD and ORD spectra, often performed using TD-DFT, can be used to determine the absolute configuration of a chiral molecule by comparing the simulated spectrum with the experimental one. This is a powerful tool in asymmetric synthesis and in understanding the stereochemistry of reactions involving prochiral substrates.
Reaction Mechanism Elucidation via Computational Chemistry
Transition State Characterization and Energy Landscapes
Computational chemistry provides a powerful lens through which to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the minimum energy pathways from reactants to products. A key aspect of this is the characterization of transition states, which are the highest energy points along the reaction coordinate.
Methods such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are used to locate transition state structures. Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, a critical parameter for understanding reaction kinetics.
Catalyst-Substrate Interactions Modeling
If a reaction involving this compound is catalyzed, computational modeling can provide detailed insights into the interactions between the catalyst and the substrate. These models can reveal the nature of non-covalent interactions, such as hydrogen bonding or van der Waals forces, that are crucial for substrate binding and activation.
By building a computational model of the catalyst-substrate complex, researchers can study how the catalyst alters the electronic structure of the substrate, making it more susceptible to reaction. Furthermore, these models can be used to rationalize the stereoselectivity of a catalyzed reaction by comparing the energies of the transition states leading to different stereoisomers.
Solvent Effects in Theoretical Reaction Modeling
The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can account for solvent effects in two primary ways: explicit and implicit solvation models.
In explicit solvent models, individual solvent molecules are included in the calculation, providing a detailed picture of the solvent-solute interactions. However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and often provides a good approximation of the bulk solvent effects on the reaction energetics. By performing calculations with different solvent models, chemists can understand how the polarity and other properties of the solvent influence the stability of reactants, products, and transition states.
Advanced Analytical Methodologies in the Research of 3 2,3 Dichlorophenyl Amino 3 Oxopropanoic Acid
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of synthesized compounds like 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid. By providing a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of the molecule.
For this compound (C₉H₇Cl₂NO₃), the theoretical exact mass can be calculated. An experimentally obtained mass that closely matches this theoretical value would provide strong evidence for the compound's identity. Furthermore, the characteristic isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would serve as a definitive marker in the mass spectrum, further corroborating the presence and number of chlorine atoms in the molecule's structure. Fragmentation analysis within the mass spectrometer would also yield structural information by breaking the molecule into smaller, identifiable pieces.
| Technique | Application for this compound | Expected Data Output |
| High-Resolution Mass Spectrometry (HRMS) | Determination of elemental composition and structural confirmation. | Precise mass-to-charge ratio (m/z), isotopic distribution pattern. |
Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the precise arrangement of atoms within a molecule. While standard one-dimensional (¹H and ¹³C) NMR provides initial structural insights, advanced techniques offer deeper understanding.
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to map the connectivity between protons and carbons in this compound. This would definitively assign the signals from the dichlorophenyl ring and the oxopropanoic acid chain.
Solid-State NMR (ssNMR) could be utilized to study the compound in its crystalline form. This technique provides information about the molecular structure and dynamics in the solid state, which can differ from the solution state, offering insights into polymorphism and crystal packing.
| NMR Technique | Purpose | Information Gained |
| 2D NMR (e.g., COSY, HSQC) | Elucidate atomic connectivity. | Correlation between neighboring protons and between protons and their attached carbons. |
| Solid-State NMR (ssNMR) | Analyze the compound in its solid, crystalline form. | Information on molecular structure, polymorphism, and intermolecular interactions in the solid state. |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, this technique would involve growing a single crystal of the compound and diffracting X-rays off of it.
The resulting diffraction pattern allows for the calculation of the precise spatial arrangement of atoms, bond lengths, and bond angles. This would provide unequivocal proof of the compound's structure and stereochemistry. Furthermore, the data would reveal details about the crystal lattice and any intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical properties.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, GC-MS)
Chromatographic methods are essential for assessing the purity of this compound and for analyzing it within mixtures.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a non-volatile compound. By using a suitable stationary and mobile phase, HPLC can separate the target compound from any starting materials, byproducts, or degradation products. The area of the peak in the chromatogram is proportional to the concentration, allowing for quantitative purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) could be employed if the compound is volatile or can be made volatile through derivatization. This technique separates components of a mixture in the gas phase before detecting them with a mass spectrometer, providing both separation and structural identification of impurities.
| Chromatographic Method | Primary Use | Key Advantage |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment of the final product. | Suitable for non-volatile compounds and provides quantitative results. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities. | Combines high-resolution separation with mass-based identification. |
Hyphenated Techniques for Complex Mixture Analysis
For the analysis of this compound in complex matrices, such as in metabolic studies or environmental samples, hyphenated techniques are invaluable.
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its high-resolution tandem mass spectrometry versions (LC-MS/MS), combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This allows for the detection and quantification of the compound at very low levels in complex mixtures. The technique can also be used to identify metabolites or degradation products by analyzing their fragmentation patterns.
The application of these advanced analytical methodologies is crucial for the comprehensive characterization of this compound, ensuring its structural integrity and purity, which are foundational for any further scientific investigation.
Role of 3 2,3 Dichlorophenyl Amino 3 Oxopropanoic Acid As a Synthetic Building Block and Intermediate in Chemical Research
Precursor in the Synthesis of Organic Reagents
While dedicated studies on the use of 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid as a precursor to specific organic reagents are not extensively documented, the inherent reactivity of its functional groups allows for its theoretical transformation into a variety of useful compounds. The carboxylic acid moiety can be converted into esters, acid chlorides, or amides, which are themselves valuable synthetic intermediates.
For instance, the reaction of N-aryl malonamic acids with dehydrating agents can lead to the formation of reactive intermediates like ketenes or isocyanates, although such reactivity for the title compound is not specifically reported. More commonly, compounds of this class can undergo cyclization reactions to form heterocyclic systems. The presence of the amide and carboxylic acid groups in a 1,3-relationship makes it a suitable precursor for the synthesis of various six-membered heterocycles.
Table 1: Potential Transformations of this compound into Organic Reagents (Note: These are potential reactions based on the general chemistry of N-aryl malonamic acids, not specifically documented for the title compound.)
| Starting Material | Reagent(s) | Product Class | Potential Utility |
| This compound | Thionyl chloride (SOCl₂) | Malonyl chloride derivative | Acylating agent |
| This compound | Alcohol (R-OH), Acid catalyst | Malonamic acid ester | Intermediate in peptide synthesis |
| This compound | Dehydrating agent (e.g., Acetic anhydride) | Cyclic anhydride (B1165640) or other reactive intermediate | Precursor for heterocycle synthesis |
Scaffold for Design of Molecular Probes in Chemical Biology (excluding biological activity/effects)
The rigid dichlorophenyl group combined with the more flexible oxopropanoic acid chain provides a structural framework that could be elaborated into molecular probes. A molecular scaffold is a core structure upon which other chemical groups can be systematically added to create a library of compounds. In the context of molecular probes, this scaffold could be functionalized with reporter groups (e.g., fluorophores, biotin) and binding moieties.
A comprehensive search of the chemical literature did not yield specific examples of this compound being used as a scaffold for molecular probes. However, the general structure lends itself to such applications. The carboxylic acid provides a convenient handle for conjugation to other molecules, while the dichlorinated phenyl ring can be further functionalized through aromatic substitution reactions, allowing for the attachment of various functionalities. The design of such probes would focus on the spatial arrangement of these appended groups, which is dictated by the geometry of the parent scaffold.
Intermediate in the Synthesis of Material Precursors
There is a lack of specific information in the scientific literature regarding the use of this compound as an intermediate in the synthesis of material precursors. In theory, its bifunctional nature (a carboxylic acid and an amide N-H) could allow it to be incorporated into polymeric structures. For example, it could potentially be used as a monomer in the synthesis of polyamides or polyesters, where the dichlorophenyl group would impart specific properties such as thermal stability or flame retardancy to the resulting material. However, without experimental data, this remains a hypothetical application.
Development of Novel Reaction Methodologies Utilizing the Compound
A review of current chemical literature does not indicate that this compound has been a central component in the development of novel reaction methodologies. The development of new synthetic methods often involves the use of substrates with unique reactivity that can be exploited to achieve new chemical transformations. While the title compound possesses several reactive sites, there are no published reports of it being used to pioneer new named reactions or catalytic processes. The reactivity of the active methylene (B1212753) group, for instance, is a common feature in malonic acid derivatives and has been extensively studied with other substrates. Future research may yet uncover unique reactivity for this specific compound that could lead to the development of new synthetic strategies.
Future Perspectives and Emerging Research Areas
Integration with Flow Chemistry and Automated Synthesis
The synthesis of carboxamides and related structures is increasingly moving from traditional batch processes to more efficient and scalable continuous flow methodologies. nih.gov Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety by handling hazardous reagents in situ, and the ability to telescope multiple reaction steps, thereby reducing manual handling and purification times. nih.govunimi.it For a molecule like 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid, which is likely synthesized via an amidation reaction between 2,3-dichloroaniline (B127971) and a malonic acid derivative, flow chemistry could offer significant improvements.
Automated synthesis platforms, which can integrate flow reactors with robotic systems for reagent handling and purification, further accelerate the process. researchgate.netresearchgate.netnih.gov These systems allow for high-throughput experimentation, enabling the rapid screening of reaction conditions (e.g., temperature, residence time, stoichiometry) to optimize the synthesis of the target compound and its analogues. unimi.it By employing automated parallel synthesis formats, potentially using 96-well plates, libraries of related compounds could be generated efficiently to explore structure-activity relationships for various material science applications. researchgate.net This approach not only increases efficiency but also enhances reproducibility. nih.gov
Table 1: Comparison of Batch vs. Flow Chemistry for Amide Synthesis
| Feature | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis |
| Scalability | Often requires re-optimization for different scales | More easily scalable by extending run time |
| Safety | Handling of bulk, potentially hazardous reagents | In-situ generation and immediate consumption of hazardous intermediates nih.gov |
| Heat & Mass Transfer | Can be inefficient, leading to hotspots and side products | Superior control, leading to higher selectivity and yields nih.gov |
| Reaction Time | Can be lengthy, including heating and cooling cycles | Significantly reduced due to efficient mixing and heat transfer |
| Process Control | Manual or semi-automated | Fully automated with integrated process analytical technology (PAT) researchgate.net |
| Reproducibility | Can vary between batches | High, due to precise control over parameters nih.gov |
Application of Machine Learning in Reaction Prediction and Optimization
The vast parameter space in chemical reactions presents a significant challenge for optimization. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and predict reaction outcomes with increasing accuracy. eurekalert.org For the synthesis of this compound, ML algorithms can be trained on datasets of similar amide bond formation reactions to predict key outcomes like reaction yield and the formation of by-products. aiche.orgprinceton.edu
Recent studies have demonstrated that ML models, such as the "random forest" algorithm, can provide highly accurate predictions even with relatively small, high-quality datasets generated through high-throughput experimentation. princeton.edupku.edu.cn These models use molecular descriptors—features derived from the structures of reactants, reagents, and catalysts—to learn the complex relationships that govern reactivity. pku.edu.cnnih.govacs.org For instance, an ML model could be developed to optimize the choice of coupling agent, solvent, and base for the amidation reaction, minimizing experimental effort and resource consumption. researchgate.netnih.gov
Furthermore, the integration of ML with automated synthesis systems creates a closed loop for self-optimization, where the algorithm designs experiments, a robot performs them, and the results are fed back to refine the model for the next round of experiments. researchgate.net This synergy has the potential to dramatically accelerate the discovery and optimization of synthetic routes for novel compounds. nih.govrsc.org
Exploration of Non-Covalent Interactions in Supramolecular Assemblies (excluding biological recognition/therapeutic intent)
The molecular structure of this compound contains multiple functional groups capable of engaging in a variety of non-covalent interactions, which are crucial for crystal engineering and the design of supramolecular materials. researchgate.netjocpr.com The dichlorophenyl ring, in particular, can participate in halogen bonding, an interaction where the electropositive region on a halogen atom (the σ-hole) interacts with a Lewis base. nih.govresearchgate.net
The amide and carboxylic acid moieties are strong donors and acceptors for hydrogen bonding. jocpr.com The interplay between hydrogen bonds (N-H···O, O-H···O), halogen bonds (C-Cl···O), and π-π stacking interactions involving the aromatic ring can direct the self-assembly of the molecule into well-defined one-, two-, or three-dimensional supramolecular architectures. nih.goviupac.org Understanding these interactions is key to designing materials with specific topologies and properties.
Hirshfeld surface analysis and other computational methods can be used to visualize and quantify these intermolecular contacts, providing insight into the forces that govern the crystal packing. researchgate.netmdpi.combohrium.com By systematically studying how modifications to the molecular structure influence these non-covalent interactions, it may be possible to engineer crystalline solids with desired physical properties, such as specific solubility profiles or thermal stability, for advanced materials applications. mdpi.comrsc.org
Table 2: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Potential Role in Supramolecular Assembly |
| Hydrogen Bonding | Amide (N-H), Carboxylic Acid (O-H) | Carbonyl (C=O), Carboxylic Acid (C=O) | Formation of chains, sheets, or dimeric motifs |
| Halogen Bonding | Dichlorophenyl (C-Cl) | Carbonyl (C=O), Carboxylic Acid (C=O) | Directional control of crystal packing, formation of 2D sheets nih.gov |
| π-π Stacking | Dichlorophenyl Ring | Dichlorophenyl Ring | Stabilization of layered structures |
| Van der Waals Forces | Entire Molecule | Entire Molecule | General contribution to crystal packing energy mdpi.com |
Development of Advanced Analytical Techniques for Real-time Monitoring of Reactions Involving the Compound
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. sigmaaldrich.com The application of PAT tools for the synthesis and crystallization of this compound can provide unprecedented process understanding and control. cambridge.orgamericanpharmaceuticalreview.com
In-line and on-line spectroscopic techniques allow for the real-time monitoring of reactions without the need for manual sampling. rsc.org For instance, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can track the concentration of reactants and products during the amidation step by monitoring characteristic vibrational bands, such as the amide I band (around 1650 cm⁻¹). researchgate.netieeecss.orgmt.com Similarly, Raman and UV-vis spectroscopy can provide real-time data on conversion and intermediate formation. rsc.org
During the crystallization phase, which is critical for purification and obtaining the desired solid-state form, PAT tools are invaluable. cambridge.org Techniques such as Focused Beam Reflectance Measurement (FBRM) can monitor particle size distribution in real-time, while sonic velocity sensors can track solution concentration and supersaturation. mt.comtecnovaht.it This real-time data allows for precise control over the crystallization process to ensure consistent product quality and yield. researchgate.netieeecss.org The integration of these analytical technologies provides a robust method for developing and controlling the manufacturing process, ensuring high quality and minimizing batch-to-batch variability. sigmaaldrich.comamericanpharmaceuticalreview.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via amide bond formation between 2,3-dichloroaniline and 3-oxopropanoic acid derivatives. A typical approach involves coupling reagents such as 4-methylmorpholine and phosphonium salts (e.g., benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate) in polar aprotic solvents like N,N-dimethylformamide (DMF) . Reaction optimization should focus on temperature (20–25°C), stoichiometric ratios (1:1.2 for amine:carboxylic acid), and purification via recrystallization or column chromatography. Yield improvements (>75%) are achievable by controlling moisture levels and inert atmospheres.
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : 1H/13C NMR confirms the presence of the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the amide carbonyl (δ 165–170 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]+) at m/z 278.99 (calculated for C9H7Cl2NO3).
- IR Spectroscopy : Stretching bands at ~1680 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions or impurities. Strategies include:
- Comparative Assays : Replicate studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Analytical Rigor : Validate compound purity via LC-MS and quantify degradation products under assay conditions (e.g., pH 7.4 buffer at 37°C) .
- Structural Confirmation : Use X-ray crystallography or 2D NMR to rule out stereochemical variations or polymorphism.
Q. What experimental designs are recommended to study its metabolic stability and CYP450 interactions?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate half-life (t1/2) and intrinsic clearance (Clint) .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess IC50 values. Prioritize CYPs 1A2, 2D6, and 3A4 due to their role in drug metabolism .
- Metabolite Identification : Employ high-resolution MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
Q. How can computational and biophysical methods elucidate its protein-binding mechanisms?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the amide group and hydrophobic contacts with the dichlorophenyl ring.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) by immobilizing the target protein on a sensor chip and flowing the compound at varying concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate IC50 values.
- ANOVA with Post Hoc Tests : Compare multiple doses across cell lines (e.g., cancer vs. normal) using Tukey’s HSD.
- Synergy Analysis : For combination studies, apply the Chou-Talalay method to compute combination indices (CI <1 indicates synergy) .
Q. How can researchers address solubility challenges in in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Prodrug Design : Modify the carboxylic acid group to esters (e.g., ethyl ester) for improved bioavailability, which hydrolyze in vivo to the active form.
- Pharmacokinetic Profiling : Measure plasma concentrations post-administration (IV vs. oral) to assess exposure and adjust formulations .
Contradictory Findings and Reproducibility
Q. Why might discrepancies arise in enzymatic inhibition assays, and how can they be mitigated?
- Methodological Answer : Variations in enzyme sources (recombinant vs. native), substrate concentrations, or assay buffers (e.g., ionic strength) can alter results. Mitigation strategies:
- Standardized Protocols : Adhere to guidelines like MIAME (Minimum Information About a Microarray Experiment) for assay reporting.
- Inter-Laboratory Validation : Collaborate with independent labs to replicate key findings.
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
